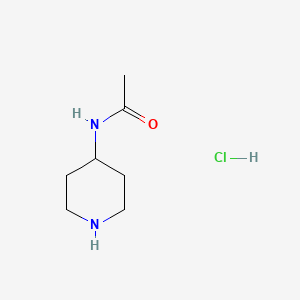
N-(piperidin-4-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is derived from piperidine, a six-membered ring containing one nitrogen atom, and acetamide, a simple amide derived from acetic acid. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Acetylation of Piperidine: One common synthetic route involves the acetylation of piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydrochloride Formation: The resulting N-(piperidin-4-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of N-(piperidin-4-yl)acetamide hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted piperidine derivatives.
科学的研究の応用
N-(piperidin-4-yl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which N-(piperidin-4-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
N-(piperidin-4-yl)propionamide (norfentanyl)
N-phenyl-N-(piperidin-4-yl)propionamide
Piperidine derivatives used in drug discovery
生物活性
N-(piperidin-4-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is a six-membered nitrogen-containing structure, combined with an acetamide functional group. This structural configuration is crucial for its biological activity, particularly in interactions with various receptors and enzymes.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets:
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing neurotransmitter systems and potentially providing anxiolytic effects without the adverse interactions associated with traditional benzodiazepines .
- Enzyme Interaction : By inhibiting enzymes such as sEH, the compound can alter metabolic pathways related to inflammation and pain, suggesting a multifaceted approach to therapeutic intervention .
Table 1: Summary of Biological Activities
Research Applications
This compound is utilized in various research contexts:
- Drug Development : Its structural characteristics make it a valuable scaffold for developing new analgesics and anti-inflammatory agents.
- Pharmacological Studies : Ongoing research focuses on its role in modulating pain pathways and exploring its efficacy as a therapeutic agent in chronic pain management.
- Synthetic Chemistry : The compound serves as an important building block for synthesizing more complex molecules with potential pharmacological activity.
特性
CAS番号 |
85508-31-2 |
|---|---|
分子式 |
C7H16Cl2N2O |
分子量 |
215.12 g/mol |
IUPAC名 |
N-piperidin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-2-4-8-5-3-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |
InChIキー |
PWEOCMSJZDEYMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCNCC1.Cl |
正規SMILES |
CC(=O)NC1CCNCC1.Cl.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















